

Experimental Data on Stability Constants

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Compound Focus: 8-Hydroxyquinoline citrate

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The table below summarizes the quantitative stability constant data I found in the search results for various 8-hydroxyquinoline (8-HQ) and 8-mercaptoquinoline (8-MQ) complexes.

Table 1: Experimentally Determined Stability Constants of Quinoline-based Complexes

Metal Ion	Ligand	Stability Constant (log β)	Experimental Conditions	Citation
Various (Zn(II), Cd(II), etc.)	8-Mercaptoquinoline & alkyl derivatives	Stability order reported: Ag(I) > Bi(III) > Ni(II) > Pb(II) > Cd(II) > Zn(II)	Potentiometrically in Dimethylformamide (DMF) [1]	
Ca(II)	1,3-propanediamine analog	log $\beta_{110} = 5.25$	Spectrophotometrically in Acetonitrile [2]	
Ca(II)	1,4-butanediamine analog	log $\beta_{110} = 4.07$	Spectrophotometrically in Acetonitrile [2]	
Ca(II)	1,2-ethylenediamine analog	log $\beta_{110} = 4.69$	Spectrophotometrically in Acetonitrile [2]	
Ni(II)	Cimetidine complex	$1.40 - 2.4 \times 10^8$ (at room temperature)	Spectrophotometrically [2]	

Key Experimental Protocols

The stability constants cited above were determined using established physicochemical methods. Here are detailed protocols for the key techniques:

- **Potentiometric (pH-metric) Titration:** This is a common method for determining stability constants.
 - A solution containing the metal ion and the ligand in a specific ratio is prepared.
 - The solution is titrated with a standard acid or base (e.g., NaOH or HNO₃).
 - The change in pH is measured precisely after each titrant addition.
 - The data (pH vs. volume of titrant) is analyzed using specialized methods, such as the **Irving-Rossotti technique** [2]. As protons are displaced from the ligand during complex formation, the pH curve shifts. These shifts are used to calculate the stepwise (K_1, K_2, \dots) and overall (β) stability constants [3].
- **Spectrophotometric Titration:** This method is used when the metal complex has distinct absorption properties.
 - A series of solutions is prepared with a constant concentration of the metal ion (or ligand) and varying concentrations of the ligand (or metal ion).
 - The UV-Vis absorption spectrum of each solution is recorded.
 - The change in absorbance at a specific wavelength is plotted against the mole ratio or concentration of the components.
 - The resulting graph is analyzed (e.g., using **HypSpec software** or the **mole ratio method**) to determine the stoichiometry of the complex and its stability constant [2].

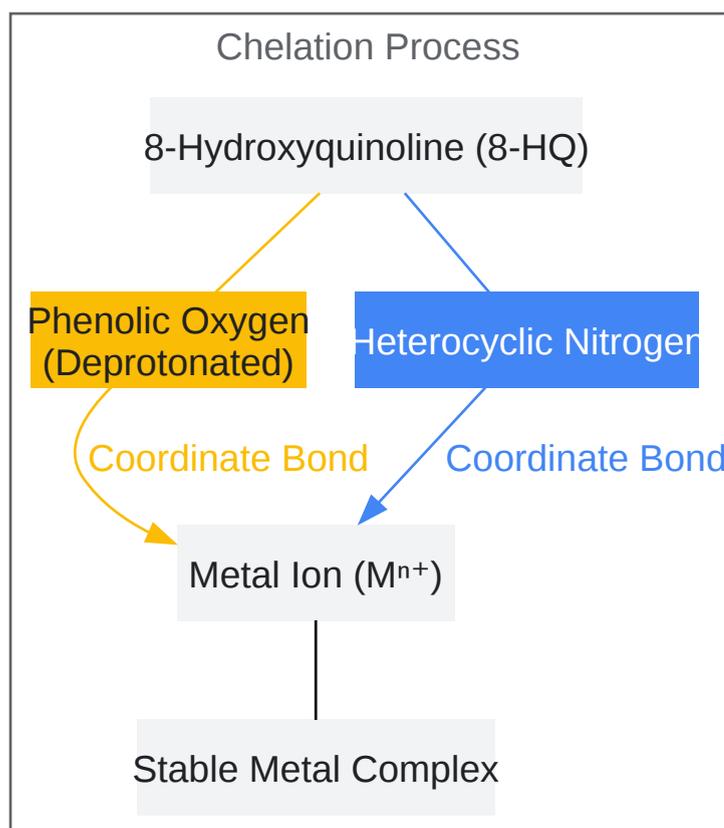
Stability Factors and chelation Mechanism

The stability of metal complexes with 8-HQ and its analogs is influenced by several factors:

- **Chelation and O,N-Donor System:** 8-HQ is an excellent chelating agent because it can donate electrons from its phenolic oxygen and aromatic nitrogen atoms, forming stable, five-membered rings with metal ions [4]. This **chelate effect** significantly enhances complex stability compared to monodentate ligands [5].
- **Nature of the Central Metal Ion:** The charge density (charge-to-size ratio) of the metal ion is critical. Generally, **smaller ions with higher charge** (e.g., Fe³⁺) form more stable complexes than larger, lower-charged ions (e.g., Ca²⁺) [3].

- **Ligand Structure and Steric Effects:** Modifications to the core 8-HQ structure impact stability. For instance, an alkyl group at the 2-position of 8-mercaptoquinoline can introduce **steric hindrance**, weakening metal-ligand bonding. In contrast, a methyl group at the 7-position was found to enhance stability [1].
- **Crystal Field Stabilization Energy (CFSE):** For transition metals, the additional stability gained from the splitting of d-orbitals in the ligand field (CFSE) plays a major role. This leads to the **Irving-Williams series** of stability for divalent ions: $Mn < Fe < Co < Ni < Cu > Zn$ [3].

The following diagram illustrates the core chelation mechanism of 8-hydroxyquinoline.



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